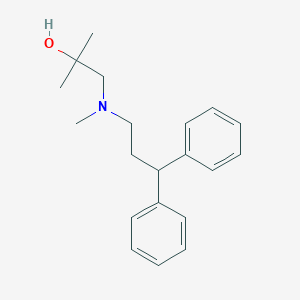

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol involves a multi-step process starting from cinnamic acid. The key steps include alkylation of benzene, conversion to the corresponding acid chloride, reaction with methylamine, reduction with NaBH4-CH3COOH/THF, and final reaction under reflux to yield the target molecule. This synthesis route is notable for its cost efficiency and suitability for large-scale preparation, achieving a total yield of 62.7%. The structure of the synthesized compound was confirmed using ESI-MS and 1H-NMR techniques (W. Shaojie, 2004).

Molecular Structure Analysis

Although specific studies focusing on the molecular structure analysis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol were not identified, related research on polymorphism in similar compounds provides insight into the challenges and techniques for characterizing such molecules. Spectroscopic and diffractometric techniques are crucial for identifying subtle structural differences, employing methods like powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), and molecular spectroscopy including infrared and Raman spectroscopy (F. Vogt et al., 2013).

Aplicaciones Científicas De Investigación

Antidepressant Agent : It has shown potential as an antidepressant agent with good activity in animal models of depression and relatively low anticholinergic side effects (Clark et al., 1979).

Antidiarrheal Properties : Its structure suggests potential antidiarrheal properties (Brüning et al., 2012).

Enantioselective Catalysis : The chiral amino alcohol cis-2-amino-3,3-dimethyl-1-indanol, which is structurally related, is an efficient ligand for palladium-catalyzed enantioselective allylic amination reactions (Sudo & Saigo, 1997).

Facile Synthesis : Its synthesis provides a cost-efficient, facile route for large-scale preparation (Shaojie, 2004).

Enantioselective Reduction : It serves as a chiral auxiliary in the enantioselective catalytic reduction of aromatic ketones with borane (Xing-shu & Rugang, 1996).

CO2 Absorption Systems : It has been studied as a replacement for N-methyl-2-pyrrolidone in CO2 absorption systems due to the latter's reproductive toxicity (Karlsson, Drabo, & Svensson, 2019).

Transfer Hydrogenation Catalyst : Ruthenium complexes with this compound serve as active catalyst precursors for the transfer hydrogenation of acetophenone derivatives in 2-propanol (Aydemir et al., 2009).

Molecular Modeling : The macrocycle has potential applications in molecular modeling and structural biology (Linden, Iliev, & Heimgartner, 2006).

Antifungal Activity : The compound shows antifungal activities against Candida albicans and Aspergillus fumigatus (Miyauchi et al., 1996).

Cardioselective Beta-Blockade : It was selected for clinical trial due to its optimal potency and selectivity in cardioselective beta-blockade (Hoefle et al., 1975).

Improved CO2 Capture : A blend including this compound is suggested for improved CO2 capture from flue gas in thermal power stations (Patil & Vaidya, 2020).

Antimicrobial Activity : Its cyclic analogs exhibit approximately twice the antimicrobial activity of the open chain series, especially against pathogenic fungi (Dimmock et al., 1976).

Safety And Hazards

Propiedades

IUPAC Name |

1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-20(2,22)16-21(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19,22H,14-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWDISMNBYOLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445859 | |

| Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol | |

CAS RN |

100442-33-9 | |

| Record name | 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100442-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methyl-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100442339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methyl-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanol, 1-[(3,3-diphenylpropyl)methylamino]-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

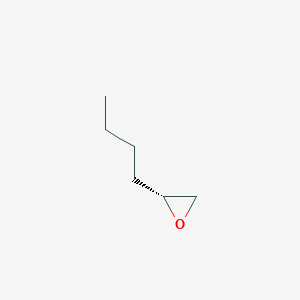

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

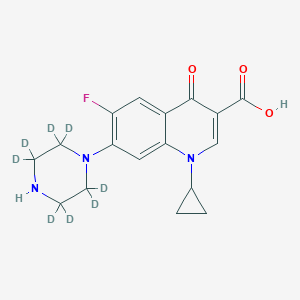

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)

![trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane](/img/structure/B20074.png)

![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B20077.png)